![molecular formula C12H12N4S3 B2686262 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 522624-32-4](/img/structure/B2686262.png)
5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular weight of 356.5 . The IUPAC name for this compound is 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12N4S3/c21-15-19-18-14 (20 (15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13 (12)23-16/h1-9H,10H2, (H,19,21) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.5 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole is recognized for its versatile pharmaceutical applications, featuring prominently in compounds with antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, the 2-arylbenzothiazoles have shown promise as potential antitumor agents. This class of compounds is being actively explored for the development of chemotherapeutic agents due to its ability to act as ligands to various biomolecules. The simplicity of the benzothiazole structure and its ease of synthesis facilitate the creation of chemical libraries that could advance the discovery of novel therapeutic agents, especially in oncology (Kamal, Hussaini, & Malik, 2015).
Structural Modifications for Antitumor Activity
Recent advancements in the structural modification of benzothiazole derivatives have highlighted their potential as chemotherapeutics. The benzothiazole scaffold has been extensively modified to develop new series of compounds that exhibit significant antitumor activity. These modifications aim to enhance the therapeutic efficacy of benzothiazole derivatives, making them promising candidates for drug development in cancer treatment. Structural activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action, pharmacokinetics, and future therapeutic applications, underscoring the importance of the benzothiazole nucleus in medicinal chemistry (Ahmed et al., 2012).
Mechanism of Action
Target of action
Benzothiazoles and triazoles are known to have a wide range of biological activities. They have been studied for their antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties . .
Mode of action
The mode of action of benzothiazoles and triazoles generally involves interactions with enzymes or receptors in the cell, leading to inhibition or activation of these targets
Biochemical pathways
Benzothiazoles and triazoles can affect various biochemical pathways depending on their specific targets. They may interfere with DNA synthesis, protein synthesis, or other cellular processes
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Benzothiazoles and triazoles can have varying pharmacokinetic properties
Result of action
The result of action of a compound depends on its mode of action and the biochemical pathways it affects. Benzothiazoles and triazoles can have various cellular and molecular effects depending on their specific targets
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S3/c1-2-16-10(14-15-11(16)17)7-18-12-13-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNMBESTBNRYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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